Carbanilide

説明

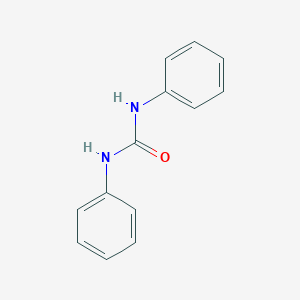

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,3-diphenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEHVDNNLFDJLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Record name | 1,3-DIPHENYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20289 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025183 | |

| Record name | 1,3-Diphenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-diphenylurea is an off-white powder. (NTP, 1992), Pellets or Large Crystals, Colorless solid; [HSDB] Off-white powder; [Alfa Aesar MSDS], Solid | |

| Record name | 1,3-DIPHENYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20289 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Urea, N,N'-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4213 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Carbanilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

504 °F at 760 mmHg (Decomposes) (NTP, 1992), 260 °C (DECOMPOSE) | |

| Record name | 1,3-DIPHENYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20289 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), SPARINGLY SOL IN WATER (0.15 G/L); SAPRINGLY SOL IN ALCOHOL, ACETONE, CHLOROFORM ; MODERATELY SOL IN PYRIDINE (69.0 G/L)., SOL IN ACETIC ACID, ETHER; INSOL IN BENZENE, 0.15 mg/mL | |

| Record name | 1,3-DIPHENYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20289 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbanilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.239 (NTP, 1992) - Denser than water; will sink, 1.239 | |

| Record name | 1,3-DIPHENYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20289 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

RHOMBIC BIPYRAMIDAL PRISMS FROM ALCOHOL, ORTHORHOMBIC PRISMS FROM ALCOHOL, COLORLESS PRISMS | |

CAS No. |

102-07-8; 26763-63-3, 102-07-8 | |

| Record name | 1,3-DIPHENYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20289 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N′-Diphenylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-diphenylurea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,3-Diphenylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diphenylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N'-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Diphenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diphenylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIPHENYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94YD8RMX5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARBANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbanilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

460 °F (NTP, 1992), 238 °C, 239 - 240 °C | |

| Record name | 1,3-DIPHENYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20289 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbanilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Diphenylurea (Carbanilide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diphenylurea (B7728601), an organic compound with the IUPAC name N,N'-Diphenylurea , is a significant molecule in various scientific fields.[1] Also known by the common name Carbanilide, it is a symmetrical derivative of urea (B33335) where a phenyl group substitutes one hydrogen on each nitrogen atom.[2] This whitepaper provides a comprehensive overview of 1,3-Diphenylurea, including its chemical and physical properties, synthesis protocols, and its role in biological systems, particularly as a cytokinin. Furthermore, it explores the applications of its derivatives in drug discovery and agriculture.

Chemical and Physical Properties

1,3-Diphenylurea is a colorless to off-white crystalline solid.[3][4] It is stable under normal conditions but incompatible with strong oxidizing agents.[5] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 1,3-Diphenylurea | [6] |

| Synonyms | This compound, N,N'-Diphenylurea, sym-Diphenylurea | [1][7][8] |

| CAS Number | 102-07-8 | [1][6][7] |

| Molecular Formula | C₁₃H₁₂N₂O | [6][9] |

| Molecular Weight | 212.25 g/mol | [6][8] |

| Melting Point | 239-241 °C | [1] |

| Boiling Point | 262 °C (decomposes) | [1][5] |

| Density | 1.239 g/cm³ | [8] |

| Solubility in Water | < 0.1 mg/mL at 18 °C | [3] |

| Solubility in Organic Solvents | Soluble in pyridine (B92270) (50 mg/mL), moderately soluble in ethanol (B145695) and methanol. | [4] |

| logP | 3.00 | [3] |

Experimental Protocols: Synthesis of 1,3-Diphenylurea

Several methods for the synthesis of 1,3-Diphenylurea have been reported. Below are two common laboratory-scale protocols.

Synthesis from Aniline (B41778) and Triphosgene (B27547)

This method involves the reaction of aniline with triphosgene in acetonitrile (B52724), followed by the addition of a molecular sieve catalyst.

Materials:

-

Aniline (0.93 g)

-

Triphosgene (1.08 g)

-

Acetonitrile (25 mL)

-

ETS-10 molecular sieve catalyst (0.09 g)

-

100 mL reaction tube

-

Ice bath

-

TLC setup for reaction monitoring

Procedure:

-

In a 100 mL reaction tube, dissolve 0.93 g of aniline and 1.08 g of triphosgene in 25 mL of acetonitrile.

-

Place the reaction tube in an ice bath to maintain a temperature of 0-5 °C.

-

Stir the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC). The initial reaction is typically complete within 1 hour.

-

Once the initial reaction is complete, add 0.09 g of ETS-10 catalyst to the mixture.

-

Raise the temperature to 80 °C and continue stirring. Monitor the reaction by TLC; it is generally complete in about 4 hours.

-

After the reaction is complete, cool the mixture and separate the solid product by centrifugation.

-

The acetonitrile solvent can be recovered by distillation. The resulting solid is 1,3-Diphenylurea.[10]

Expected Yield: Approximately 1.05 g (99% yield) with a purity of over 99% as determined by HPLC.[10]

Synthesis from Aniline and Urea

A high-yield synthesis can also be achieved by heating aniline with urea in the presence of glacial acetic acid.[5]

Materials:

-

Aniline (2 moles)

-

Urea (1 mole)

-

Glacial acetic acid

Procedure:

-

Combine 2 molar equivalents of aniline and 1 molar equivalent of urea in a suitable reaction vessel.

-

Add glacial acetic acid to the mixture.

-

Heat the reaction mixture.

-

The product, N,N'-Diphenylurea, will precipitate and can be isolated by filtration.[5]

Biological Activity and Signaling Pathway

1,3-Diphenylurea is recognized for its activity as a cytokinin, a class of plant hormones that regulate various aspects of plant growth and development, including cell division and differentiation.[8][11][12] It has been shown to increase the fresh weight of tobacco plant tissue and promote the growth of cultured callus tissue.[12][13]

The cytokinin signaling pathway in plants is a multi-step phosphorelay system.[1][6][7][8] The general mechanism is as follows:

-

Signal Perception: Cytokinins bind to histidine kinase receptors located in the endoplasmic reticulum membrane.[8]

-

Phosphorelay Initiation: This binding triggers the autophosphorylation of the receptor.[8]

-

Signal Transduction: The phosphate (B84403) group is then transferred to a phosphotransfer protein.[8]

-

Nuclear Response: The phosphotransfer proteins move to the nucleus and phosphorylate type-B response regulators (RRs), which are transcription factors.[8]

-

Gene Transcription: Activated type-B RRs regulate the transcription of numerous genes, including those encoding type-A RRs.[8]

-

Negative Feedback: The type-A RRs act as negative regulators of the pathway, creating a feedback loop.[8]

Applications in Drug Development and Agriculture

The urea functional group is a key component in numerous bioactive compounds and clinically approved drugs.[14][15] Derivatives of 1,3-diphenylurea have shown significant potential in both pharmaceutical and agricultural applications.

Drug Discovery

-

Antiviral Activity: Certain 1,3-diphenylurea derivatives have been identified as potent inhibitors of viral entry into host cells. Specifically, they have demonstrated broad-spectrum activity against SARS-CoV-2 and Influenza A virus by inhibiting clathrin-mediated endocytosis.[16]

-

Anticancer Agents: The diarylurea structure is a valuable pharmacophore in the development of anticancer drugs.[17] These compounds can be designed to inhibit specific enzymes involved in cancer cell proliferation.

-

α-Glucosidase Inhibitors: Novel 1,3-diphenylurea-derived Schiff bases have been synthesized and shown to be competitive inhibitors of α-glucosidase, indicating their potential for the management of diabetes.[17]

Agricultural Applications

-

Herbicides and Pesticides: 1,3-Diphenylurea serves as an important intermediate in the synthesis of various herbicides and pesticides, contributing to improved crop yields.[18] this compound derivatives have been developed that exhibit fungicidal and microbicidal properties for plant protection.[19]

-

Plant Growth Regulation: Due to its cytokinin activity, 1,3-diphenylurea can be used to promote the growth and development of plants.[11]

Thermal Decomposition

Understanding the thermal stability and decomposition of 1,3-diphenylurea is crucial for its application in materials science, such as in the production of polyurethanes.[18] Studies have shown that at elevated temperatures (above 350 °C) in a diluted gas phase, 1,3-diphenylurea can decompose with high selectivity into aniline and phenyl isocyanate.[20] This reaction is significant for the chemical recycling of polyurethane waste, where urea linkages are present.[20]

Conclusion

1,3-Diphenylurea (this compound) is a versatile compound with a well-established role as a plant cytokinin and significant potential in medicinal chemistry and materials science. Its synthesis is well-documented, and its biological activity is understood through the cytokinin signaling pathway. The ongoing research into its derivatives continues to open new avenues for the development of novel therapeutics and agricultural products. This technical guide provides a foundational understanding for researchers and professionals working with or interested in this important chemical entity.

References

- 1. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]

- 2. 1,3-二乙基-1,3-二苯基脲 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C13H12N2O | CID 7595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 1,3-Diphenylurea | 102-07-8 [chemicalbook.com]

- 6. journals.biologists.com [journals.biologists.com]

- 7. Cytokinin signaling in plant development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytokinin - Wikipedia [en.wikipedia.org]

- 9. Cytokinin Signaling [kieber.weebly.com]

- 10. 1,3-Diphenylurea synthesis - chemicalbook [chemicalbook.com]

- 11. bioaustralis.com [bioaustralis.com]

- 12. caymanchem.com [caymanchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemimpex.com [chemimpex.com]

- 19. EP1443045A9 - this compound used as pesticide - Google Patents [patents.google.com]

- 20. Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates | MDPI [mdpi.com]

An In-depth Technical Guide to Carbanilide: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbanilide, chemically known as 1,3-diphenylurea, is a versatile organic compound with a significant role in various scientific domains. It serves as a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals. Notably, this compound and its derivatives exhibit interesting biological activities, including cytokinin-like effects in plants and potential as therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, purification, and spectroscopic characterization of this compound. Furthermore, it delves into the biological significance of this compound derivatives, illustrating their interaction with cytokinin signaling pathways and their broader therapeutic potential. Detailed experimental protocols and data are presented to facilitate further research and application in drug development and agricultural sciences.

Chemical Structure and Identification

This compound is a symmetrical diarylurea characterized by a central urea (B33335) moiety flanked by two phenyl groups.

-

IUPAC Name: 1,3-diphenylurea[1]

-

Synonyms: this compound, N,N'-Diphenylurea, sym-Diphenylurea[2][3]

-

Molecular Formula: C₁₃H₁₂N₂O[1]

-

SMILES Notation: C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2[1]

-

InChI Key: GWEHVDNNLFDJLR-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 212.25 g/mol | [1] |

| Appearance | White to off-white crystalline solid/powder | [2] |

| Melting Point | 238-241 °C (460-466 °F) | [1][4] |

| Boiling Point | 260-262 °C (500-504 °F) with decomposition | [2][4] |

| Solubility | Sparingly soluble in water (0.15 g/L). Soluble in ethanol (B145695), ether, and acetone. Moderately soluble in pyridine. | [1] |

| pKa (Strongest Acidic) | 11.53 | |

| LogP | 3.1 | |

| Density | 1.239 g/cm³ | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound from Aniline (B41778) and Urea

This protocol is adapted from the established method of reacting aniline hydrochloride with urea.[2]

Materials:

-

Aniline hydrochloride

-

Urea

-

Deionized water

-

Ethanol

-

Decolorizing carbon

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 390 g (3 moles) of aniline hydrochloride and 190 g (3.2 moles) of urea in 1500 mL of water.

-

Heat the solution to boiling.

-

Continue boiling under reflux. After approximately one hour, crystals of this compound will begin to separate.

-

After 1.5 to 2 hours of boiling, the reaction mixture will start to bump, indicating significant crystal formation.

-

Rapidly filter the hot mixture by suction filtration and wash the collected crystals with 100 mL of boiling water.

-

The filtrate can be chilled to crystallize phenylurea, a side product. The filtrate can be subjected to further cycles of boiling and filtration to maximize the yield of this compound.

-

The crude this compound is obtained as a solid.

Synthesis of this compound from Phenyl Isocyanate and Aniline

This alternative method involves the reaction of phenyl isocyanate with aniline.

Materials:

-

Phenyl isocyanate

-

Aniline

-

Anhydrous toluene (B28343) (or other inert solvent like benzene, ether, or acetonitrile)

Procedure:

-

In a dry reaction flask, dissolve aniline in an inert solvent.

-

Slowly add an equimolar amount of phenyl isocyanate to the aniline solution while stirring. The reaction is typically conducted at a temperature between 20°C and 100°C.

-

Continue stirring the reaction mixture for 1 to 60 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Depending on the concentration, the this compound product may precipitate out of the solution.

-

If a precipitate forms, it can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.

Purification by Recrystallization

The crude this compound can be purified by recrystallization from ethanol to obtain colorless needles.[2]

Materials:

-

Crude this compound

-

Ethanol

-

Decolorizing carbon

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol. Approximately 1 liter of ethanol is required for every 25 g of product.[2]

-

Add a small amount of decolorizing carbon to the hot solution to remove colored impurities.

-

Heat the solution briefly and then perform a hot filtration to remove the decolorizing carbon and any other insoluble impurities.

-

Allow the hot filtrate to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the purified this compound crystals by suction filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Dry the crystals in a desiccator or a vacuum oven. The melting point of the recrystallized product should be sharp, around 235-238°C.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons of the two phenyl rings and the N-H protons of the urea linkage.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks corresponding to the carbonyl carbon of the urea group and the carbons of the phenyl rings.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. Key peaks include N-H stretching vibrations around 3300 cm⁻¹, C=O stretching of the urea group around 1650 cm⁻¹, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 212, corresponding to its molecular weight.[1] Fragmentation patterns can provide further structural confirmation.

Biological Significance and Signaling Pathways

While this compound itself is recognized for its cytokinin-like activity in plants, its derivatives have garnered significant attention for their potent and diverse biological activities.[5][6]

Cytokinin Signaling Pathway and the Role of Diphenylurea Derivatives

Cytokinins are a class of plant hormones that regulate cell division and differentiation. The cytokinin signaling pathway is a multi-step phosphorelay system. Diphenylurea derivatives have been shown to act as inhibitors of cytokinin oxidase/dehydrogenase (CKX), an enzyme responsible for cytokinin degradation.[7] By inhibiting CKX, these compounds can increase the endogenous levels of active cytokinins, thereby modulating plant growth and development.

Caption: Cytokinin signaling pathway and the inhibitory action of this compound derivatives on CKX.

Logical Workflow for Screening this compound Derivatives

The diverse biological activities of this compound derivatives necessitate a structured approach for screening and identifying lead compounds for drug development or agricultural applications.

Caption: A logical workflow for the screening and development of this compound derivatives.

Conclusion

This compound is a compound of significant chemical and biological interest. Its straightforward synthesis and the diverse bioactivities of its derivatives make it an attractive scaffold for the development of new therapeutic agents and agrochemicals. This guide has provided a detailed overview of its fundamental properties and protocols, intended to serve as a valuable resource for researchers in the fields of chemistry, biology, and drug development. The exploration of this compound's structure-activity relationships continues to be a promising area of research with the potential for novel discoveries.

References

- 1. This compound | C13H12N2O | CID 7595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1,3-Diphenylurea synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. New diphenylurea-derived cytokinin oxidase/ dehydrogenase inhibitors for plant tissue culture | International Society for Horticultural Science [ishs.org]

- 6. Antiparasitic activity of substituted this compound complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diphenylurea-derived cytokinin oxidase/dehydrogenase inhibitors for biotechnology and agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1,3-Diphenylurea from Aniline and Urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diphenylurea (B7728601), also known as carbanilide, is a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals, herbicides, and pesticides.[1] This technical guide provides an in-depth overview of the synthesis of 1,3-diphenylurea from the readily available precursors, aniline (B41778) and urea (B33335). The document outlines the reaction mechanism, detailed experimental protocols, and a summary of reaction conditions and yields. The synthesis proceeds via a transamidation reaction, offering a phosgene-free and therefore safer route to this important molecule.[2][3]

Reaction and Mechanism

The synthesis of 1,3-diphenylurea from aniline and urea is a condensation reaction that proceeds through the formation of key intermediates. The reaction is typically carried out at elevated temperatures, and may be facilitated by the use of a solvent or catalyst. The generally accepted mechanism involves the thermal decomposition of urea to form isocyanic acid and ammonia (B1221849). The isocyanic acid then reacts with aniline to produce phenylurea. Subsequently, phenylurea reacts with another molecule of aniline to yield 1,3-diphenylurea and ammonia.[3][4] The removal of ammonia from the reaction mixture can help to drive the equilibrium towards the formation of the final product.[3]

Caption: Reaction pathway for the synthesis of 1,3-diphenylurea from urea and aniline.

Experimental Protocols

Several methods for the synthesis of 1,3-diphenylurea from aniline and urea have been reported. Below are two detailed protocols: one involving a solvent and another a solvent-free approach.

Protocol 1: Synthesis in Glacial Acetic Acid

This method utilizes glacial acetic acid as a solvent, which can facilitate the reaction.

-

Materials:

-

Aniline (2 moles)

-

Urea (1 mole)

-

Glacial Acetic Acid

-

-

Procedure:

-

Combine 2 molar equivalents of aniline and 1 molar equivalent of urea in a round-bottom flask.

-

Add a suitable amount of glacial acetic acid to dissolve the reactants.

-

Heat the mixture under reflux.[5]

-

Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 1,3-diphenylurea, will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the product with a suitable solvent (e.g., water or a cold solvent mixture) to remove any remaining impurities.

-

Dry the purified 1,3-diphenylurea.

-

Protocol 2: Solvent-Free Synthesis under Vacuum

This method is a cleaner approach that avoids the use of a solvent and can provide high yields.[3][6]

-

Materials:

-

Aniline

-

Urea

-

-

Procedure:

-

In a reaction kettle, charge urea and aniline in a molar ratio of 1:3 to 1:8.[6] The optimal ratio has been reported to be 1:4 to 1:7.[6]

-

Heat the mixture to a temperature between 160-180°C.[6] The optimal temperature range is reported to be 160-175°C.[6]

-

Apply a vacuum with a pressure of 30-250 mmHg to remove the ammonia byproduct, which drives the reaction to completion.[6] The optimal vacuum is reported to be 50-200 mmHg.[6]

-

Maintain these conditions for a reaction time of 2-8 hours. The optimal reaction time is reported to be 3-6 hours.[6]

-

After the reaction is complete, distill off the excess aniline.

-

To the remaining crude product, add an alcohol (e.g., methanol, ethanol, or propanol) to wash the product.[6]

-

Filter the mixture to isolate the white crystalline 1,3-diphenylurea.[6]

-

The product can be further purified by recrystallization if necessary.

-

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthesis methods.

| Method | Molar Ratio (Aniline:Urea) | Temperature (°C) | Time (h) | Solvent/Catalyst | Yield (%) | Purity (%) | Reference |

| Direct Reaction in Glacial Acetic Acid | 2:1 | Reflux | - | Glacial Acetic Acid | High | - | [5] |

| Solvent-Free, Vacuum | 3:1 to 8:1 | 160-180 | 2-8 | None | >96 | >97 | [6] |

| Solvent-Free, Optimized | 5:1 | 180 | 1.5 | None | 92.1 | High | [3] |

| Solvent-Free with N2 flow and Vacuum Evaporation | 5:1 | 180 | 1.5 | None | 99.1 | - | [7] |

| Catalytic in Xylene | 3:1 (Aniline:Urea) | 144 | 1.5 | Zinc Acetate | 94.0 | - | [3] |

| Catalytic in Xylene | 3:1 (Aniline:Urea) | 144 | 1.5 | p-toluenesulfonic acid - lead acetate | 92.9 | - | [3] |

Conclusion

The synthesis of 1,3-diphenylurea from aniline and urea is a versatile and scalable process. The solvent-free method, particularly when combined with vacuum to remove ammonia, offers a high-yield and environmentally friendly alternative to traditional methods.[3] For researchers and professionals in drug development, this synthesis provides a reliable and cost-effective route to a key building block for a wide range of biologically active molecules. The choice of method will depend on the desired scale, purity requirements, and available equipment. Further optimization of reaction conditions may be possible to enhance yield and purity for specific applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1,3-Diphenylurea - Wikipedia [en.wikipedia.org]

- 3. Clean Synthesis of N,N’-diphenylurea from Urea and Aniline - Dissertation [m.dissertationtopic.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1,3-Diphenylurea synthesis - chemicalbook [chemicalbook.com]

- 6. CN101407477B - A kind of method that urea and aniline synthesize diphenyl urea - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Carbanilide: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Synthesis, Properties, and Applications of Carbanilide and Its Derivatives in Research and Drug Development

Abstract

This compound, also known as 1,3-diphenylurea, is a versatile organic compound with a significant history in both industrial and research applications. This technical guide provides a comprehensive overview of this compound, focusing on its fundamental chemical properties, detailed synthesis protocols, and its evolving role in drug discovery and development. For researchers, scientists, and drug development professionals, this document outlines the core data of this compound, experimental procedures, and explores the therapeutic potential of its derivatives, particularly in the realm of kinase inhibition for cancer therapy and their function as cytokinins.

Core Compound Data: this compound

This compound is a symmetrically substituted urea (B33335) derivative. Its fundamental properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 102-07-8 | [1][2][3] |

| Molecular Formula | C₁₃H₁₂N₂O | [1] |

| Molecular Weight | 212.25 g/mol | [1][2] |

| IUPAC Name | 1,3-diphenylurea | [1] |

| Synonyms | N,N'-Diphenylurea, Diphenylcarbamide | [1][2][3] |

| Appearance | Off-white powder or colorless needles | [1] |

| Melting Point | 239-241 °C | |

| Boiling Point | 262 °C | |

| Solubility | Sparingly soluble in water (0.15 g/L). Soluble in ethanol (B145695), acetone, chloroform, and pyridine. | [1] |

Experimental Protocols

Synthesis of this compound from Aniline (B41778) and Urea

This protocol details the synthesis of this compound from aniline hydrochloride and urea, a common laboratory preparation.

Reaction Scheme:

Materials:

-

Aniline hydrochloride (390 g, 3 moles)

-

Urea (190 g, 3.2 moles)

-

Deionized water (1500 mL)

-

Decolorizing carbon

-

Ethanol

Procedure:

-

A solution of aniline hydrochloride and urea in water is prepared in a 3-liter flask fitted with a reflux condenser.

-

The solution is boiled. Crystal separation should begin after approximately one hour.

-

After 1.5 to 2 hours of boiling, during which the mixture may bump considerably, the reaction is stopped.

-

The mixture is rapidly filtered while hot using suction filtration.

-

The collected crystals of crude this compound are washed with 100 mL of boiling water.

-

The crude this compound can be purified by recrystallization from ethanol with the use of decolorizing carbon to yield large, colorless needles. Approximately 1 liter of ethanol is required for every 25 g of product.

Analytical Method: Determination of Phosgene (B1210022) using this compound Formation

This compound is formed in a reaction used for the determination of phosgene in ambient air, which is then quantified by High-Performance Liquid Chromatography (HPLC).

Workflow:

Methodology:

-

Sample Collection: Ambient air is drawn through a midget impinger containing a solution of aniline in toluene. Phosgene in the air reacts with aniline to form the stable derivative, this compound.

-

Sample Preparation: The impinger solution is transferred to a vial and evaporated to dryness at 60°C under a gentle stream of nitrogen. The residue is then redissolved in a precise volume of acetonitrile.

-

HPLC Analysis: The acetonitrile solution is analyzed using reverse-phase HPLC with a UV detector set to 254 nm to determine the concentration of this compound.

-

Calibration: A calibration curve is generated using standards of known this compound concentrations to quantify the amount in the sample.

Role in Drug Development and Biological Activity

While this compound itself has limited direct therapeutic applications, its core structure is a key pharmacophore in a variety of biologically active molecules. Urea and its derivatives are widely utilized in medicinal chemistry to modulate drug potency and improve pharmacokinetic properties.

This compound Derivatives as Kinase Inhibitors

Numerous derivatives of this compound have been developed as potent inhibitors of various protein kinases, which are critical targets in cancer therapy. These inhibitors typically function by competing with ATP for the binding site on the kinase, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

Mechanism of Action:

Several studies have demonstrated the efficacy of this compound derivatives against various cancer cell lines. For instance, novel 4-aminoquinazoline-urea derivatives have been synthesized and shown to be potent inhibitors of Aurora A and B kinases, with significant antiproliferative activities against several human cancer cell lines.

Cytokinin Activity

This compound (specifically 1,3-diphenylurea) is recognized as a phenylurea-type cytokinin, a class of plant hormones that promote cell division (cytokinesis). While naturally occurring cytokinins are adenine (B156593) derivatives, synthetic phenylurea-type compounds like this compound can elicit similar physiological responses in plants.

Signaling Pathway:

Cytokinin signaling is mediated by a two-component phosphorelay system.

This activity is crucial in plant tissue culture and agriculture. Furthermore, derivatives of diphenylurea have been developed as potent inhibitors of cytokinin oxidase/dehydrogenase, the enzyme responsible for cytokinin degradation. These inhibitors can enhance the effects of endogenous cytokinins.

Conclusion

This compound is a compound of significant interest to researchers in both chemistry and biology. Its straightforward synthesis and well-defined properties make it a valuable starting material and analytical tool. Moreover, the this compound scaffold has proven to be a fruitful foundation for the development of potent, biologically active molecules, particularly in the design of kinase inhibitors for cancer therapy and in the modulation of plant growth and development. This guide provides a foundational understanding of this compound for professionals engaged in research and drug development, highlighting its key characteristics and methodologies for its use.

References

The Role of Carbanilide and its Derivatives in Plant Systems: A Technical Assessment

An in-depth guide for researchers, scientists, and drug development professionals on the interaction of carbanilide-related compounds with plant physiology. This document clarifies the current scientific understanding of this compound in the context of plant biology, shifting focus from a non-validated role as a natural metabolite to the well-documented effects of its synthetic derivatives.

Initial Assessment: Based on a comprehensive review of scientific literature, there is no significant evidence to suggest that this compound (1,3-diphenylurea) is a naturally occurring plant metabolite with a defined biosynthetic pathway or physiological role within plants. The Human Metabolome Database lists this compound as a secondary metabolite and notes a general presence in the "Plant" kingdom, but lacks specific details or citations to primary literature confirming its endogenous origin in any plant species.

The primary relevance of the this compound chemical scaffold in plant science is in the context of synthetic phenylurea herbicides. These derivatives are widely used in agriculture and their effects on and metabolism by plants have been extensively studied. This guide will, therefore, focus on the role of these this compound derivatives as external agents that interact with plant systems.

Phenylurea Herbicides: Interaction with Plant Physiology

Phenylurea herbicides, a class of compounds derived from the this compound structure, are primarily known for their ability to inhibit photosynthesis.[1][2][3] Their mode of action involves the disruption of the photosynthetic electron transport chain at Photosystem II (PSII).[3] Specifically, these herbicides bind to the D1 protein within the PSII complex, which obstructs the transfer of electrons.[4] This blockage leads to the cessation of ATP and NADPH production, essential for carbon fixation, and results in the formation of reactive oxygen species that cause cellular damage and ultimately, plant death.[3]

Absorption and Translocation in Plants

The uptake of phenylurea herbicides can occur through both the roots and foliage.[1]

-

Root Uptake: When applied to the soil, these compounds are absorbed by the roots and transported upwards to the shoots and leaves via the xylem with the transpiration stream.[1]

-

Foliar Uptake: For post-emergent applications, the herbicide must penetrate the waxy cuticle of the leaves.[1]

The efficiency of uptake and translocation is influenced by factors such as soil composition, moisture, and the specific chemical properties of the herbicide.[1]

Metabolism of Phenylurea Herbicides in Plants

The ability of a plant to metabolize a phenylurea herbicide is a key determinant of its tolerance or susceptibility.[5][6] The metabolic processes can be broadly categorized into three phases, with the primary transformations occurring in Phase I. The main metabolic pathways for phenylurea herbicides in plants are N-demethylation and hydroxylation.[1]

-

N-Demethylation: This process involves the removal of methyl groups from the nitrogen atoms of the urea (B33335) bridge. For example, the herbicide isoproturon (B30282) can be metabolized into mono- and didealkylated derivatives.

-

Hydroxylation: This reaction adds a hydroxyl group to the molecule, often on the phenyl ring. This increases the water solubility of the compound, facilitating further detoxification steps.[6]

These initial transformations are typically catalyzed by cytochrome P450 monooxygenases. Following these Phase I modifications, the metabolites can be conjugated with sugars or amino acids (Phase II) and subsequently sequestered in vacuoles or incorporated into cell wall components (Phase III), effectively detoxifying the herbicide.[6]

Quantitative Data: Phytotoxicity of Phenylurea Herbicides

The phytotoxicity of phenylurea herbicides varies depending on the specific compound and the plant species. The following table summarizes the acute oral LD50 values for several common phenylurea herbicides in rats, providing a general indication of their toxicity.

| Herbicide | CAS Number | Species | LD50 (mg/kg) |

| Diuron | 330-54-1 | Rat | 3400[3] |

| Linuron | 330-55-2 | Rat | 1500 |

| Isoproturon | 34123-59-6 | Rat | 1826 |

| Monuron | 150-68-5 | Rat | 3600 |

Note: Lower LD50 values indicate higher acute toxicity. Data is for rats and serves as a toxicological reference; phytotoxicity in plants is determined by different mechanisms.

Experimental Protocols

Protocol for Studying Phenylurea Herbicide Metabolism in Plants

This protocol provides a general framework for investigating the metabolism of a phenylurea herbicide in a model plant system.

1. Plant Material and Treatment:

- Grow the selected plant species (e.g., wheat, corn, or a model weed) under controlled greenhouse conditions.

- Apply the 14C-labeled phenylurea herbicide of interest to either the soil (for root uptake studies) or the foliage (for foliar uptake studies) at a known concentration.

2. Sample Collection and Extraction:

- Harvest plant tissues (roots, shoots, leaves) at various time points after treatment.

- Homogenize the plant material in a suitable solvent, such as methanol (B129727) or acetone, to extract the parent herbicide and its metabolites.

- Centrifuge the homogenate to separate the solid plant debris from the liquid extract.

3. Analysis of Metabolites:

- Analyze the extract using techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector to separate the parent compound from its metabolites.

- Identify the chemical structures of the metabolites using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

- Quantify the amount of the parent herbicide and each metabolite at different time points to determine the rate of metabolism.

4. Enzyme Assays (Optional):

- Isolate microsomes from the plant tissues to assay for cytochrome P450 monooxygenase activity using the herbicide as a substrate. This can help to identify the specific enzymes involved in the metabolic process.

Visualizations

Logical Flow of Phenylurea Herbicide Action in Plants

Caption: Logical workflow of phenylurea herbicide interaction with a plant.

Metabolic Pathway of Phenylurea Herbicides in Plants

Caption: Generalized metabolic pathway of phenylurea herbicides in tolerant plants.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Effects and metabolism of the phenylurea herbicide isoproturon in the submerged macrophyte Ceratophyllum demersum L. | Journal of Applied Botany and Food Quality [ojs.openagrar.de]

- 5. Metabolism of a Pyrrolidine Urea Herbicide in Corn and Weeds | Weed Science | Cambridge Core [cambridge.org]

- 6. www2.lsuagcenter.com [www2.lsuagcenter.com]

The Diverse Biological Activities of Carbanilide and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbanilide, a diphenylurea compound, and its extensive family of derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have garnered significant interest for their potential therapeutic applications, ranging from antimicrobial and anticancer to enzyme inhibition properties. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, presenting key quantitative data, detailed experimental protocols, and insights into their mechanisms of action, including their influence on critical cellular signaling pathways.

I. Antimicrobial Activity

This compound derivatives have shown notable efficacy against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action often involves the disruption of essential cellular processes in these microorganisms.

Quantitative Data: Antimicrobial Activity

The antimicrobial potency of this compound derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| This compound Derivative 1 | Staphylococcus aureus | 1-64 | [1] |

| This compound Derivative 2 | Staphylococcus aureus ATCC 6358 | 30 | [1] |

| This compound Derivative 3 | Staphylococcus epidermidis ATCC 12228 | 50 | [1] |

| This compound Derivative 4 | Streptococcus pyogenes ATCC 19615 | 40 | [1] |

| Carbazole-Oxadiazole Conjugate | Staphylococcus aureus | 0.6-4.6 (nmol/mL) | [1] |

| Aminoguanidine-Carbazole Derivative | Bacteria and Fungi | 0.5-16 | [2] |

| Dihydrotriazine-Carbazole Derivative | Bacteria and Fungi | 0.5-2 | [2] |

| Benzimidazole Derivative EJMCh-13 | Staphylococcus aureus ATCC 25923 | 15.6 | [3] |

| Benzimidazole Derivative EJMCh-13 | Staphylococcus epidermidis ATCC 12228 | 15.6 | [3] |

| Isomeric Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole Derivative 2, 4, 5, 7-10 | Staphylococcus strains | 32 | [4] |

| Isomeric Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole Derivative 1, 6 | Gram-positive strains | 64 | [4] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Materials:

-

Test compounds (this compound derivatives)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: Add 100 µL of sterile broth to each well of a 96-well plate.

-

Serial Dilutions: Add a specific volume of the compound stock solution to the first well of each row and perform two-fold serial dilutions across the plate. This creates a gradient of compound concentrations. The last well serves as a growth control and contains no compound.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

II. Anticancer Activity

A significant area of research for this compound derivatives is their potential as anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and cell cycle arrest.

Quantitative Data: Anticancer Activity

The anticancer activity is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cancer cell growth.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazo[1,2‐c]pyrimidine-oxadiazole-isoxazole Derivative | Methicillin-resistant S. aureus (MRSA) | 4.61 ± 0.22 | [5] |

| Imidazo[1,2‐c]pyrimidine-oxadiazole-isoxazole Derivative | Methicillin-susceptible S. aureus (MSSA) | 3.12 ± 0.09 | [5] |

| 6-Aryl-2-styrylquinazolin-4(3H)-one Derivative 3a | Human renal (TK-10) | 0.62 | [6] |

| 6-Aryl-2-styrylquinazolin-4(3H)-one Derivative 3b | Melanoma (UACC-62) | 7.72 | [6] |

| Thiazol-2-ethylamine Urea (B33335) Derivative 70 | Trypanosoma brucei rhodesiense | 0.009 | [7] |

| Cyclic Urea Derivative 2 | HeLa (cervical cancer) | >200 | [8] |

| Cyclic Urea Derivative 8 | HT-29 (colon cancer) | >200 | [8] |

| Carbamate Derivative 11 | K562 (leukemia) | >200 | [8] |

| Carbamate Derivative 12 | K562 (leukemia) | >200 | [8] |

Experimental Protocols: Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compounds (this compound derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compounds (this compound derivatives)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris-base solution, 10 mM

-

96-well plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After compound incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

-

Staining: Wash the plates five times with water and air dry. Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and then air dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

III. Enzyme Inhibition

This compound derivatives have been identified as inhibitors of various enzymes, highlighting their potential in targeting specific pathways for therapeutic intervention. The inhibitory activity is often quantified by the inhibitor constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex.[9]

Quantitative Data: Enzyme Inhibition

| Compound/Derivative | Enzyme Target | Inhibition Constant (Ki) | Reference |

| Carbamimidoylcarbamate derivative 20c | Vascular Adhesion Protein-1 (VAP-1) | - | [10] |

| Carbamimidoylcarbamate derivative 40b | Human VAP-1 | Similar to reference compound 1 | [10] |

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific enzyme.

Materials:

-

Purified enzyme

-

Substrate for the enzyme

-

Test compounds (this compound derivatives)

-

Assay buffer

-

96-well plates or cuvettes

-

Spectrophotometer or plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the assay buffer.

-

Reaction Mixture: In a 96-well plate or cuvette, combine the assay buffer, enzyme, and varying concentrations of the test compound. Include a control with no inhibitor.

-

Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Monitoring Reaction Progress: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time, which corresponds to the rate of product formation or substrate consumption.

-

Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Plot the velocities against the inhibitor concentration to determine the IC50 value. The inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation if the inhibition mechanism is competitive.

IV. Modulation of Signaling Pathways

The biological effects of this compound derivatives are often mediated by their interaction with and modulation of key intracellular signaling pathways that regulate cell proliferation, survival, and inflammation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in the regulation of various cellular processes, including cell growth, differentiation, and stress responses.[11] Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases.[12][13] Some this compound derivatives have been shown to modulate the MAPK pathway, although the precise mechanisms are still under investigation.[14][15]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation.[16][17] Its constitutive activation is frequently observed in various cancers, making it an attractive target for anticancer drug development.[18] Evidence suggests that some this compound derivatives may exert their anticancer effects by inhibiting this pathway.[19][20][21]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the immune and inflammatory responses, as well as cell survival and proliferation.[22] Aberrant NF-κB activation is associated with various inflammatory diseases and cancers.[23] Some studies suggest that this compound derivatives may possess anti-inflammatory and anticancer properties through the inhibition of the NF-κB pathway.

V. Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is typically achieved through several established synthetic routes. A common method involves the reaction of an isocyanate with an amine.

General Synthesis Protocol

A general and widely used method for the synthesis of unsymmetrical carbanilides involves the reaction of a substituted aniline (B41778) with a substituted phenyl isocyanate.

Materials:

-

Substituted aniline

-

Substituted phenyl isocyanate

-

Anhydrous solvent (e.g., toluene, tetrahydrofuran)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolution: Dissolve the substituted aniline in an anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Isocyanate: Slowly add the substituted phenyl isocyanate to the stirred solution of the aniline. The reaction is often exothermic.

-

Reaction: Continue stirring the reaction mixture at room temperature or with gentle heating for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion of the reaction, the this compound product often precipitates out of the solution. The solid can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent or by column chromatography.

Conclusion

This compound and its derivatives represent a privileged scaffold in medicinal chemistry with a remarkable diversity of biological activities. Their demonstrated antimicrobial, anticancer, and enzyme-inhibiting properties underscore their potential as lead compounds for the development of novel therapeutic agents. The ability of these compounds to modulate key signaling pathways, such as MAPK, PI3K/Akt, and NF-κB, provides a mechanistic basis for their observed biological effects and offers opportunities for targeted drug design. The straightforward synthesis of this compound derivatives further enhances their attractiveness for chemical modification and optimization. Future research in this area will likely focus on elucidating the precise molecular targets and mechanisms of action of these compounds, as well as on the rational design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties. This in-depth guide serves as a valuable resource for researchers and scientists in the field, providing a solid foundation for further exploration of the therapeutic potential of this compound and its derivatives.

References

- 1. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. Synthesis and structure activity relationships of carbamimidoylcarbamate derivatives as novel vascular adhesion protein-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Compartmentalised MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological inhibitors of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Brevianamide F Exerts Antithrombotic Effects by Modulating the MAPK Signaling Pathway and Coagulation Cascade [mdpi.com]

- 14. The PI3K/AKT Pathway and FOXO3a Transcription Factor Mediate High Glucose-Induced Apoptosis in Neonatal Rat Ventricular Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Interplay between PI3K/Akt and MAPK signaling pathways in DNA-damaging drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]